N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 2,6-dimethylphenyl group, a triazole-thioether linkage, and heterocyclic substituents (pyridin-3-yl and 1H-pyrrol-1-yl). Its structural complexity necessitates advanced analytical methods, such as NMR spectroscopy and X-ray crystallography, to elucidate substituent effects and conformational properties .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-15-7-5-8-16(2)19(15)23-18(28)14-29-21-25-24-20(17-9-6-10-22-13-17)27(21)26-11-3-4-12-26/h3-13H,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVMYIAEABBDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, often referred to as K822-0226, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of K822-0226 is C20H21N5OS. Its structure features a dimethylphenyl group linked to an acetamide moiety through a sulfanyl group to a triazole ring that incorporates pyridine and pyrrole substituents. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that K822-0226 exhibits notable antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Properties
K822-0226 has been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines such as:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Antiparasitic Effects
In addition to its antibacterial and anticancer activities, K822-0226 has shown promise in antiparasitic applications. It has been tested against protozoan parasites with significant results, indicating potential use in treating diseases like Chagas disease and leishmaniasis. The compound's effectiveness is attributed to its ability to disrupt the metabolic processes of these parasites .
The exact mechanisms through which K822-0226 exerts its biological effects are still under investigation. However, preliminary studies suggest that it may function through:
- Inhibition of key enzymes involved in bacterial and parasitic metabolism.
- Induction of oxidative stress leading to cell death in cancer cells.
These mechanisms highlight the compound's potential as a multi-target therapeutic agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy of K822-0226:
- Antibacterial Study : A study tested the antibacterial activity against E. coli and S. aureus, revealing an IC50 value of 12 µg/mL, indicating strong antibacterial potential compared to standard antibiotics .
- Anticancer Evaluation : In vitro assays demonstrated that K822-0226 reduced cell viability in MCF7 cells by 70% at a concentration of 25 µM after 48 hours, showcasing its potential as an anticancer agent .
- Antiparasitic Activity : In vivo tests on Trypanosoma brucei showed significant reduction in parasite load with treatment using K822-0226 at doses as low as 5 mg/kg body weight.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| K822-0226 | Dimethylphenyl + Triazole + Pyridine | Antibacterial, Anticancer |
| Compound A | Dimethylphenyl + Thiazole | Antifungal |
| Compound B | Dimethylphenyl + Furan | Antiviral |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the significance of K822-0226's unique configuration.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2,6-dimethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit antimicrobial properties. The triazole ring is particularly noted for its efficacy against various bacterial strains and fungi, making it a candidate for the development of new antimicrobial agents .
Anti-inflammatory Properties
Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects. For example, some derivatives have demonstrated moderate to high inhibitory activity against COX-II with IC50 values in the low micromolar range . This positions the compound as a potential candidate for treating inflammatory diseases.
Anticancer Potential
The structural characteristics of this compound may also contribute to anticancer activity. Compounds containing triazole and pyridine rings have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . Further research is needed to evaluate the specific mechanisms of action for this compound.
Drug Development
Given its biological activities, this compound could serve as a lead compound in drug development programs targeting infections and inflammatory conditions. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Chemical Biology Research
This compound can be utilized in chemical biology studies to explore the interactions between small molecules and biological systems. Its ability to modulate enzyme activity makes it suitable for investigating pathways involved in inflammation and cancer progression.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of acetamide derivatives, many of which exhibit pesticidal or herbicidal activity. Below is a comparative analysis of its structural and functional attributes relative to analogous compounds:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Substituent Diversity: The target compound’s triazol-3-yl sulfanyl group distinguishes it from oxadixyl’s methoxy-oxazolidinyl moiety and flumetsulam’s triazolopyrimidine-sulfonamide core. The pyridinyl and pyrrolyl groups introduce aromatic π-π stacking capabilities, which are absent in oxadixyl and flumetsulam. These could modulate interactions with biological targets, such as enzymes or receptors .
Synthetic and Analytical Implications :
- NMR spectroscopy (as described in ) could identify substituent-specific chemical shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in related compounds. For example, the pyridinyl group’s electron-withdrawing effects might deshield adjacent protons, altering shift patterns compared to oxadixyl’s methoxy group .
- Crystallographic tools like SHELXL and ORTEP-3 () could resolve conformational differences, such as bond angles around the triazole ring or sulfur atom, which are critical for understanding steric and electronic properties .
Flumetsulam’s sulfonamide group offers strong hydrogen-bonding capacity, a feature absent in the target compound’s sulfanyl linkage, which instead prioritizes hydrophobic interactions .
Q & A
Q. How can the identity and purity of this compound be confirmed after synthesis?
The compound's structure is typically confirmed using a combination of 1H NMR , 13C NMR , IR spectroscopy , and LC-MS to verify functional groups and molecular weight. Elemental analysis ensures stoichiometric purity . For example, sulfanyl and acetamide groups exhibit characteristic IR peaks (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹). LC-MS with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks. Purity ≥95% is recommended for biological assays .
Q. What synthetic strategies are effective for introducing the pyridin-3-yl and pyrrol-1-yl substituents on the triazole core?
The triazole scaffold can be functionalized via S-alkylation of 5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under alkaline conditions (KOH/ethanol, 60–80°C). Pyridine and pyrrole substituents are introduced using Paal-Knorr condensation or nucleophilic substitution during intermediate synthesis . Reaction optimization may require refluxing in aprotic solvents (e.g., DMF) with catalytic pyridine .
Q. What analytical methods are suitable for monitoring reaction progress?
Thin-layer chromatography (TLC) with UV visualization is practical for tracking intermediates. For quantitative analysis, HPLC with a C18 column (acetonitrile/water gradient) or GC-MS (for volatile byproducts) ensures reaction completion. NMR kinetic studies can resolve competing reaction pathways .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
PASS (Prediction of Activity Spectra for Substances) software predicts pharmacological profiles by comparing structural motifs to known bioactive compounds. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases, GPCRs). For example, the pyridinyl-triazole moiety may interact with ATP-binding pockets . Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) to resolve discrepancies between computational and experimental data .
Q. What strategies resolve contradictions between predicted and observed biological activity?
Cross-validate computational predictions with dose-response assays (e.g., IC50 determination) and structural analogs . If predicted antiproliferative activity is not observed, consider:
Q. How can the triazole core be modified to enhance target selectivity?
Replace the pyrrol-1-yl group with electron-withdrawing substituents (e.g., nitro, cyano) to modulate electronic effects. Introduce bulky groups (e.g., cycloheptyl, adamantyl) at the 4-position of the triazole to sterically hinder non-specific interactions. Structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., halogenated aryl groups) can identify key pharmacophores .
Q. What experimental designs optimize reaction yields for scale-up?
Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a Box-Behnken design can optimize S-alkylation yields by varying reaction time (5–8 h), temperature (70–90°C), and base concentration (1–2 eq. KOH). Statistical models (e.g., ANOVA) prioritize factors affecting yield .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
Q. What crystallization techniques are suitable for X-ray diffraction studies?
Slow evaporation (ethanol/water mixtures) or diffusion methods (layering hexane over a DCM solution) yield single crystals. For challenging cases, cryo-crystallography (100 K) reduces thermal motion artifacts. The compound’s sulfanyl group may form hydrogen bonds with solvent molecules, aiding crystal packing .
Key Research Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
